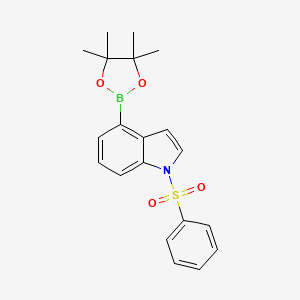

1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: 1256359-23-5) is a boronate ester derivative of indole, featuring a phenylsulfonyl group at the N1 position and a pinacol-protected boronate moiety at the C4 position. Its molecular formula is C₂₀H₂₂BNO₄S, with a calculated molecular weight of 382.88 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis, leveraging the boronate group’s reactivity with aryl halides under palladium catalysis . The phenylsulfonyl substituent enhances stability and may influence electronic properties, making it distinct from simpler alkyl-substituted analogs .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)17-11-8-12-18-16(17)13-14-22(18)27(23,24)15-9-6-5-7-10-15/h5-14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGWYYNMLVKYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

BBr₃-Mediated C4-Borylation

A pivotal method involves treating N-phenylsulfonyl indole with boron tribromide (BBr₃) in dichloromethane at ambient temperature. The reaction proceeds via initial coordination of BBr₃ to the indole’s nitrogen, followed by electrophilic attack at the C4 position. Subsequent quenching with pinacol in the presence of pyridine yields the 4-borylated product. Key advantages include:

-

Regioselectivity : The N-sulfonyl group directs borylation exclusively to C4, avoiding competing C2 or C3 positions.

-

Yield : Reported yields range from 65–85% for electron-neutral and electron-rich substrates.

-

Functional Group Tolerance : Halogens, methoxy, and alkyl groups remain intact under these conditions.

Table 1. Representative Substrates and Yields for BBr₃-Mediated C4-Borylation

| Substrate | Yield (%) | Conditions |

|---|---|---|

| 1-(Phenylsulfonyl)indole | 78 | BBr₃, DCM, rt, 1 h |

| 5-Fluoro-1-(phenylsulfonyl) | 72 | BBr₃, DCM, rt, 2 h |

| 6-Methoxy-1-(phenylsulfonyl) | 65 | BBr₃, DCM, rt, 1.5 h |

Transition Metal-Free Catalytic Borylation

Metal-free approaches mitigate contamination risks in pharmaceutical intermediates. Recent advances utilize frustrated Lewis pairs (FLPs) or borane–amine complexes to activate boron reagents.

HBpin/BCat System with BF₃·OEt₂ Catalysis

A catalytic system employing boron trifluoride etherate (BF₃·OEt₂) and pinacolborane (HBpin) enables C4-borylation under mild conditions. The mechanism involves:

-

Generation of a boronium ion ([BF₂·OEt₂]⁺) that polarizes the indole ring.

-

Nucleophilic attack by HBpin at C4, facilitated by the N-sulfonyl group’s directing effect.

-

Transborylation with B₂pin₂ to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Key Observations :

-

Catalyst Loading : 10 mol% BF₃·OEt₂ suffices for complete conversion.

-

Solvent Effects : Hexane or toluene optimizes yield by minimizing side reactions.

-

Scope : Electron-deficient indoles require elevated temperatures (80°C) but achieve comparable yields.

1,2-Metallate Rearrangement of Indole Boronate Complexes

This multicomponent strategy leverages lithiated indoles and boronic esters to access bis-functionalized products. While originally developed for C2,C3-diarylation, adaptations enable selective C4-borylation.

Lithiation-Borylation Sequence

-

Lithiation : Treatment of N-phenylsulfonyl indole with LDA (lithium diisopropylamide) at −78°C generates a C4-lithiated intermediate.

-

Borylation : Quenching with B(OiPr)₃ forms a boronate complex, which undergoes 1,2-migration upon exposure to pyridine derivatives.

-

Oxidation : H₂O₂/NaOH oxidizes the intermediate to the final boronic ester.

Advantages :

-

Regiocontrol : Lithiation at C4 is dictated by the N-sulfonyl group’s steric and electronic effects.

-

Scalability : Demonstrated gram-scale synthesis with 70% overall yield.

Directed C–H Borylation Using Boron Electrophiles

Directed C–H activation strategies exploit the N-sulfonyl group’s ability to coordinate boron reagents.

BCl₃/2,6-Lutidine System

In anhydrous toluene, BCl₃ and 2,6-lutidine generate a reactive boron electrophile that selectively functionalizes C4. The lutidine base mitigates HCl liberation, preventing indole decomposition.

Optimized Protocol :

-

Molar Ratio : 1.2 equiv BCl₃, 2.0 equiv 2,6-lutidine.

-

Temperature : 120°C for 24 h.

-

Workup : Sequential washing with NaHCO₃ and brine ensures high purity.

Comparative Analysis of Preparation Methods

Table 2. Method Comparison for 4-Borylated Indole Synthesis

| Method | Yield (%) | Conditions | Selectivity | Scalability |

|---|---|---|---|---|

| BBr₃-Mediated | 65–85 | rt, 1–2 h | High | Moderate |

| BF₃·OEt₂/HBpin Catalysis | 70–80 | 40–80°C, 12–24 h | Moderate | High |

| 1,2-Metallate Rearrangement | 60–75 | −78°C to rt, multi-step | High | Low |

| BCl₃/2,6-Lutidine | 55–70 | 120°C, 24 h | Moderate | Moderate |

Critical Insights :

-

BBr₃-Mediated Borylation offers the best balance of yield and selectivity but requires stringent moisture control.

-

Transition Metal-Free Catalysis excels in scalability but demands higher temperatures.

-

1,2-Metallate Rearrangement provides precise regiocontrol at the expense of operational complexity .

Chemical Reactions Analysis

Types of reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the boronate ester group, transforming into boronic acid derivatives.

Reduction: The phenylsulfonyl group can be reduced to corresponding sulfide or thiol under strong reducing conditions.

Substitution: Substitution reactions can occur at various positions on the indole ring or boronate ester, depending on the reagents and conditions used.

Common reagents and conditions:

Oxidation: Hydrogen peroxide or other peroxides can be used for oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenation or nitration can be performed using typical electrophilic reagents like bromine or nitric acid.

Major products:

Oxidation: Formation of boronic acids and boronic esters.

Reduction: Generation of thiols or sulfides.

Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets:

- CYP Inhibition : Studies indicate that this compound acts as an inhibitor of certain cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for drug metabolism. This characteristic makes it a candidate for further exploration in drug design and development aimed at optimizing pharmacokinetic profiles .

Organic Synthesis

The unique structure of 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole allows it to be utilized in various synthetic pathways:

- Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions with aryl halides under palladium catalysis conditions. This application is particularly useful in synthesizing complex organic molecules relevant to pharmaceuticals and agrochemicals .

Material Science

Recent studies have explored the use of this compound in creating advanced materials:

- Polymer Chemistry : The incorporation of boron-containing compounds into polymers has shown promise in enhancing thermal stability and mechanical properties. This application is critical for developing new materials with tailored characteristics for specific industrial uses.

Case Study 1: Drug Development

In a study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound to evaluate their inhibitory effects on cancer cell lines. The results demonstrated significant antiproliferative activity against various cancer types, suggesting potential therapeutic applications .

Case Study 2: Synthetic Methodology

Another research article highlighted the use of this compound in a novel synthetic route to produce complex heterocyclic compounds via palladium-catalyzed reactions. The methodology showed high yields and selectivity, emphasizing the utility of this indole derivative in organic synthesis .

Mechanism of Action

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exerts its effects through interactions at the molecular level:

Molecular targets: The phenylsulfonyl and boronate ester groups allow for interactions with various biological targets, potentially influencing enzyme activities or receptor bindings.

Pathways involved: Its mechanism often involves pathways related to oxidation-reduction reactions and molecular recognition processes due to the presence of the boronate ester, which can form reversible covalent bonds with diols.

Comparison with Similar Compounds

Substituent and Positional Variations

The table below compares the target compound with structurally related indole derivatives:

Biological Activity

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound with potential applications in medicinal chemistry. This article reviews its biological activity based on available research findings, including case studies and data tables.

- Molecular Formula : C19H21BN2O4S

- Molecular Weight : 384.26 g/mol

- CAS Number : 942919-24-6

The compound is primarily studied for its role as an inhibitor of the enzyme TDO2 (tryptophan 2,3-dioxygenase), which is involved in the catabolism of tryptophan through the kynurenine pathway. Inhibition of TDO2 can enhance immune responses against tumors by preventing the immune-suppressive effects associated with tryptophan metabolism.

Inhibition Studies

Research indicates that compounds similar to this compound exhibit varying degrees of inhibition against TDO2. The following table summarizes some key findings from recent studies:

| Compound | IC50 (µM) | Cell Line | Notes |

|---|---|---|---|

| This compound | 2.7 | P815B murine mastocytoma | Low cellular toxicity observed |

| Compound A | 1.9 | Various cancer cell lines | Higher potency in cellular assays |

| Compound B | 15.0 | hTDO2-expressing cells | Less effective than A |

These results demonstrate that the compound exhibits promising inhibitory activity against TDO2 with low toxicity in cellular environments.

Case Studies

A notable case study involved the evaluation of this compound's efficacy in enhancing immune responses in a murine model of cancer. The study found that administration of the compound resulted in:

- Increased Tumor Rejection Rates : Mice treated with the compound showed significantly higher tumor rejection rates compared to control groups.

- Enhanced Immune Cell Activation : Flow cytometry analysis revealed increased activation markers on T cells and natural killer (NK) cells.

Structure-Activity Relationship (SAR)

The structure of this compound allows for specific interactions within the active site of TDO2. Modifications to its structure can lead to variations in potency and selectivity:

- N-substitution : Variations at the nitrogen position have shown to affect binding affinity significantly.

- Lipophilicity : Compounds with increased lipophilicity generally exhibit better cellular uptake but may also increase off-target effects.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. A common approach involves reacting a brominated indole precursor (e.g., 4-bromo-1-(phenylsulfonyl)-1H-indole) with bis(pinacolato)diboron (B2Pin2) in the presence of Pd catalysts like PdCl2(dppf) or Pd(PPh3)4. The reaction is conducted in anhydrous THF or DMF under inert atmosphere at 80–100°C for 12–24 hours . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product in >95% purity .

Q. How can the compound be characterized spectroscopically?

- 1H/13C NMR : Key signals include the aromatic protons of the indole (δ 7.2–8.1 ppm), the pinacol methyl groups (δ 1.2–1.4 ppm), and sulfonyl-attached protons (δ 7.5–7.8 ppm). The boron-bound carbon in the dioxaborolane ring appears at ~85–90 ppm in 13C NMR .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z for C20H21BNO4S: ~390.1) .

- Melting Point : Reported range is 125–130°C .

Q. What are the storage and safety protocols for this compound?

Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the boronate ester. The compound is classified as an irritant (Xi hazard symbol); use gloves, goggles, and fume hoods during handling .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or desulfonylation) be minimized during synthesis?

- Catalyst Optimization : Use Pd catalysts with electron-rich ligands (e.g., SPhos or XPhos) to enhance selectivity for cross-coupling over protodeboronation .

- Solvent Control : Anhydrous DMF or THF reduces hydrolysis risks. Adding molecular sieves (3Å) further mitigates moisture .

- Temperature Moderation : Maintain reaction temperatures below 100°C to avoid sulfonyl group cleavage .

Q. How do discrepancies in reported purity levels (e.g., 97% vs. 98%) impact downstream applications?

Purity variations often arise from residual Pd catalysts or unreacted starting materials. These impurities can inhibit catalytic activity in Suzuki-Miyaura couplings. Mitigation strategies include:

Q. What role does this compound play in natural product synthesis?

It serves as a key intermediate in synthesizing indole-containing alkaloids. For example, in the total synthesis of (-)-clavicipitic acid, the boronate group enables regioselective cross-coupling with tryptophan derivatives to construct the core indole scaffold .

Q. How can cross-coupling efficiency be optimized for sterically hindered substrates?

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yields by 10–15% .

- Co-Solvent Systems : Mixing THF with toluene (1:1) enhances solubility of bulky substrates .

- Preactivation : Pre-mix the boronate ester with Cs2CO3 to generate the boronate anion, accelerating transmetallation .

Data Contradictions and Methodological Insights

- Spectral Discrepancies : Variations in NMR chemical shifts may arise from solvent effects (CDCl3 vs. DMSO-d6) or residual water. Always report solvent and temperature conditions .

- Hazard Classification : While lists the compound as non-hazardous (Xi), highlights risks associated with boronate esters (e.g., flammability). Adopt a precautionary approach by treating it as a moderate hazard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.